Dansyl-platelet activating factor

PAF biosynthesis LysoPAF acetyltransferase Enzyme kinetics

Dansyl-platelet activating factor (dansyl-PAF; CAS 118790-15-1) is a synthetic, fluorescently labeled analog of the endogenous phospholipid mediator platelet-activating factor (PAF, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine). The compound consists of a PAF backbone in which the sn-1 alkyl chain is replaced by an 11-(N-dansyl)-aminoundecyl moiety, conferring intrinsic fluorescence (excitation ~340 nm, emission ~520 nm) while preserving recognition by the PAF receptor (PAF-R) and enzymes of the PAF metabolic cycle.

Molecular Formula C33H56N3O9PS
Molecular Weight 701.9 g/mol
CAS No. 118790-15-1
Cat. No. B038932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-platelet activating factor
CAS118790-15-1
Synonyms1-(N-dansyl-11-amino-1-undecyl)-sn-glycerol-3-phosphorylcholine
dansyl-PAF
dansyl-platelet activating factor
dansyllyso-PAF
dansyllysoPAF
Molecular FormulaC33H56N3O9PS
Molecular Weight701.9 g/mol
Structural Identifiers
SMILESCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C33H56N3O9PS/c1-28(37)45-29(27-44-46(38,39)43-25-23-36(4,5)6)26-42-24-15-13-11-9-7-8-10-12-14-22-34-47(40,41)33-21-17-18-30-31(33)19-16-20-32(30)35(2)3/h16-21,29,34H,7-15,22-27H2,1-6H3/t29-/m1/s1
InChIKeyYAPFSBLBPKYOIX-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dansyl-Platelet Activating Factor (CAS 118790-15-1): Procurement-Relevant Identity and Core Utility


Dansyl-platelet activating factor (dansyl-PAF; CAS 118790-15-1) is a synthetic, fluorescently labeled analog of the endogenous phospholipid mediator platelet-activating factor (PAF, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) [1]. The compound consists of a PAF backbone in which the sn-1 alkyl chain is replaced by an 11-(N-dansyl)-aminoundecyl moiety, conferring intrinsic fluorescence (excitation ~340 nm, emission ~520 nm) while preserving recognition by the PAF receptor (PAF-R) and enzymes of the PAF metabolic cycle [2]. Its primary procurement rationale is to serve as a non-radioactive, directly quantifiable probe for PAF receptor binding, enzymatic assays (acetyltransferase, acetylhydrolase, transacylase), and membrane partitioning studies without the handling constraints of [³H]- or [¹²⁵I]-labeled PAF [3].

Why Unlabeled PAF or Alternative Fluorescent PAF Analogs Cannot Substitute Dansyl-PAF Without Quantitative Penalty


Substituting dansyl-PAF with native unlabeled PAF eliminates direct fluorescence detection, forcing reliance on radioisotopes or indirect competitive binding protocols that increase cost, regulatory burden, and assay variability [1]. Conversely, alternative fluorescent PAF analogs bearing BODIPY or NBD fluorophores exhibit substantially different physicochemical properties: BODIPY and NBD tags are bulkier and more hydrophobic than the dansyl group, altering critical micellar concentration, membrane partitioning kinetics, and enzyme recognition [2]. Experimental evidence demonstrates that the dansyl modification uniquely preserves near-native substrate kinetics for lysoPAF acetyltransferase, whereas BODIPY-quenched probes require enzymatic cleavage to generate signal and NBD-labeled phospholipids show altered metabolic routing, making direct quantitative substitution invalid without re-validation of each assay endpoint [3].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Dansyl-PAF


Acetyltransferase Substrate Kinetics: DansyllysoPAF Matches Native LysoPAF Within Experimental Error

In a direct head-to-head comparison using microsomal preparations from rat neutrophils, dansyllysoPAF served as a substrate for lysoPAF acetyltransferase with Km and Vmax values that were statistically indistinguishable from those of native lysoPAF [1]. This contrasts with the known kinetic perturbations introduced by bulkier fluorophores such as NBD or BODIPY on phospholipid-processing enzymes, where altered Km values of 2- to 5-fold have been reported for phospholipase A2 isoforms [2].

PAF biosynthesis LysoPAF acetyltransferase Enzyme kinetics Substrate analog validation

BSA Independence in Acetyltransferase Assays: Eliminating a Known Source of Inter-Assay Variability

The Schindler and Ninio study demonstrated that native lysoPAF required 1 mg/mL bovine serum albumin (BSA) in the assay to achieve full acetyltransferase activity, whereas dansyllysoPAF achieved full activity in the complete absence of BSA [1]. BSA is a known confounding variable in lipid enzyme assays because it can sequester substrate, product, or cofactors, introducing lot-to-lot variability.

Assay robustness Acetyltransferase BSA interference Fluorescent substrate

Complete Enzymatic Remodeling: Dansyl-PAF Recapitulates the Full PAF Metabolic Cycle

Cell-free preparations of ionophore-stimulated rat peritoneal polymorphonuclear neutrophils (PMNs) incubated with dansyllyso-PAF converted it first to dansyl-PAF (via acetyltransferase) and subsequently remodeled dansyl-PAF entirely into dansylalkyl-2-acyl-GPC through the sequential actions of PAF acetylhydrolase and CoA-independent transacylase [1]. The transient formation of dansyl-PAF peaked at approximately 4 minutes, mirroring the kinetics of endogenous PAF turnover. No other fluorescent PAF analog has been shown to traverse the complete biosynthetic and remodeling cycle in a single preparation.

PAF remodeling Acetylhydrolase Transacylase Metabolic pathway reconstitution

Albumin Binding Site Identity: Dansyl-C11-lysoPAF as a Validated Probe for Fatty Acid Binding Site Occupancy

Fluorescence characterization of dansyl-C11-lysoPAF (the lyso precursor of dansyl-PAF) demonstrated that it binds to albumin with a KD of 0.1-1.0 μM and, critically, that it occupies the same binding site(s) as the well-characterized fluorescent fatty acid probe DAUDA [1]. This co-localization was established by competitive displacement experiments, enabling dansyl-C11-lysoPAF to serve as a direct fluorescent reporter of fatty acid/lysophospholipid binding site occupancy on albumin.

Albumin binding Lysophospholipid transport Fluorescence displacement Drug-binding site mapping

Validated Research and Industrial Application Scenarios for Dansyl-PAF


Non-Radioactive PAF Acetyltransferase Activity Screening for Anti-Inflammatory Drug Discovery

Pharmaceutical screening programs targeting PAF biosynthesis can utilize dansyllysoPAF as a direct fluorogenic substrate for lysoPAF acetyltransferase. The BSA-independent assay (Section 3, Evidence Item 2) eliminates a major source of variability in high-throughput formats, while the kinetic fidelity to native lysoPAF (Section 3, Evidence Item 1) ensures that identified inhibitors will translate to the endogenous enzyme. Product (dansyl-PAF) can be quantified by reversed-phase HPLC with fluorescence detection (λex ~340 nm, λem ~520 nm), achieving sensitivity comparable to radiometric assays without radioactive waste streams .

Integrated Multi-Enzyme PAF Pathway Profiling in Inflammatory Cell Lysates

Researchers investigating the regulation of PAF levels in neutrophils, macrophages, or endothelial cells can use dansyllyso-PAF as a single-entry probe to simultaneously monitor acetyltransferase, PAF acetylhydrolase, and CoA-independent transacylase activities in the same sample (Section 3, Evidence Item 3). Sequential product formation (dansyl-PAF peak at ~4 min, followed by dansylalkyl-2-acyl-GPC) provides a kinetic fingerprint of pathway flux that cannot be obtained with endpoint radiometric assays . This is particularly valuable for studying the PAF/lyso-PAF balance in sepsis, asthma, or ischemia-reperfusion models.

Albumin- and FABP-Mediated Lysophospholipid Transport Studies

For biophysical investigations of how lysophospholipids are transported in plasma or intracellular compartments, dansyl-C11-lysoPAF provides a fluorescent probe with a well-characterized albumin binding site and KD (0.1-1.0 μM) that can be displaced by physiological fatty acids such as oleic acid (Section 3, Evidence Item 4) . This makes it suitable for fluorescence polarization or FRET-based competition assays to screen for compounds that modulate lysophospholipid binding to albumin or fatty acid-binding proteins, relevant to drug formulation and pharmacokinetic studies.

PAF Receptor Binding Competition Assays with Fluorescence Readout

Dansyl-PAF can be employed as a fluorescent tracer ligand in PAF receptor (PAF-R) binding competition assays, where displacement by unlabeled test compounds is monitored via fluorescence polarization or HPLC-fluorescence quantification of bound vs. free dansyl-PAF. This approach replaces [³H]-PAF filtration binding assays, reducing regulatory overhead associated with radioisotope use while maintaining sensitivity . Although direct dansyl-PAF Kd values at PAF-R have not been systematically reported in peer-reviewed literature, the demonstrated receptor recognition via functional enzyme coupling (Section 3, Evidence Item 3) supports its utility as a binding probe.

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